molecular formula C20H18O2 B8781498 4,4''-DIMETHOXY-(1,1',3',1'')TERPHENYL CAS No. 1568-74-7

4,4''-DIMETHOXY-(1,1',3',1'')TERPHENYL

Cat. No.: B8781498
CAS No.: 1568-74-7
M. Wt: 290.4 g/mol
InChI Key: CNIVKSMELXXQAZ-UHFFFAOYSA-N
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Description

4,4''-DIMETHOXY-(1,1',3',1'')TERPHENYL is an organic compound characterized by a benzene ring substituted with two 4-methoxyphenyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4''-DIMETHOXY-(1,1',3',1'')TERPHENYL can be synthesized through several methods, including:

    Suzuki-Miyaura Coupling: This method involves the coupling of 4-methoxyphenylboronic acid with 1,3-dibromobenzene in the presence of a palladium catalyst and a base.

    Friedel-Crafts Alkylation: Another approach involves the alkylation of benzene with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound often relies on scalable methods such as the Suzuki-Miyaura coupling due to its high yield and selectivity. The use of continuous flow reactors can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4,4''-DIMETHOXY-(1,1',3',1'')TERPHENYL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrogenated aromatic compounds.

    Substitution: Halogenated derivatives and other substituted aromatic compounds.

Scientific Research Applications

4,4''-DIMETHOXY-(1,1',3',1'')TERPHENYL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4''-DIMETHOXY-(1,1',3',1'')TERPHENYL in various applications depends on its structural properties:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4''-DIMETHOXY-(1,1',3',1'')TERPHENYL is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.

Properties

CAS No.

1568-74-7

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

1,3-bis(4-methoxyphenyl)benzene

InChI

InChI=1S/C20H18O2/c1-21-19-10-6-15(7-11-19)17-4-3-5-18(14-17)16-8-12-20(22-2)13-9-16/h3-14H,1-2H3

InChI Key

CNIVKSMELXXQAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of a mixed solvent (toluene/ethanol/water=5/5/1; 1,600 ml), the compound (T-6) (75.9 g, 499.4 mmol), 1,3-diiodobenzene (75.0 g, 227.3 mmol), 5% palladium on carbon (3.75 g), potassium carbonate (94.1 g, 681.0 mmol) and tetrabutylammonium bromide (18.29 g, 56.7 mmol) was refluxed with stirring for 15 hours under an atmosphere of nitrogen. The resulting reaction mixture was cooled to room temperature, and deposits were collected by filtration. The deposits were recrystallized from a mixed solvent of THF and ethyl acetate to give colorless crystals (61.0 g) of 4,4″-dimethoxy-(1,1′:3′,1″)-terphenyl (T-7).
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
94.1 g
Type
reactant
Reaction Step One
Quantity
3.75 g
Type
catalyst
Reaction Step One
Quantity
18.29 g
Type
catalyst
Reaction Step One
Name
toluene ethanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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